N'~3~-[(E)-1-(4-ETHYLPHENYL)METHYLIDENE]-7-METHYL-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE
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Overview
Description
N’~3~-[(E)-1-(4-ETHYLPHENYL)METHYLIDENE]-7-METHYL-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~3~-[(E)-1-(4-ETHYLPHENYL)METHYLIDENE]-7-METHYL-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE typically involves the condensation of 4-ethylbenzaldehyde with 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’~3~-[(E)-1-(4-ETHYLPHENYL)METHYLIDENE]-7-METHYL-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or amines can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’~3~-[(E)-1-(4-ETHYLPHENYL)METHYLIDENE]-7-METHYL-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N’~3~-[(E)-1-(4-ETHYLPHENYL)METHYLIDENE]-7-METHYL-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-ethylbenzylidene)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide
- 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
N’~3~-[(E)-1-(4-ETHYLPHENYL)METHYLIDENE]-7-METHYL-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[(E)-(4-ethylphenyl)methylideneamino]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c1-3-17-9-11-18(12-10-17)14-24-27-23(29)20-15-25-28-16(2)13-21(26-22(20)28)19-7-5-4-6-8-19/h4-15H,3H2,1-2H3,(H,27,29)/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQDXHFPWKQNGD-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=C3N=C(C=C(N3N=C2)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=C3N=C(C=C(N3N=C2)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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